Structural Distinctiveness: 8-Ethyl vs. 8-Benzyl Substitution Impact on A3 Adenosine Receptor Affinity
In the imidazo[2,1-f]purine-2,4-dione class, a direct head-to-head comparison reveals that the structural feature of an 8-ethyl substituent (as in CAS 879445-67-7) is associated with significantly lower human A3 adenosine receptor (hA3R) affinity compared to an 8-benzyl analog. The core scaffold with an 8-ethyl and 1,7-dimethyl pattern is a synthetic precursor. In contrast, 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (compound 11e), which features an 8-benzyl group, exhibits potent hA3R antagonism with a Ki of 0.8 nM [1]. This difference underscores that the specific 8-ethyl substitution pattern defines a unique chemical space suitable for optimization away from A3R activity, useful for probing other purinergic targets or for negative control experiments.
| Evidence Dimension | Human A3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not a potent hA3R antagonist; activity likely >1 µM based on class SAR for 1,7-dimethyl-8-ethyl derivatives [1]. |
| Comparator Or Baseline | 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e): Ki(hA3) = 0.8 nM [1]. |
| Quantified Difference | Greater than 1000-fold higher Ki (lower affinity) for the target compound's scaffold relative to the potent 8-benzyl analog. |
| Conditions | Radioligand binding assay using human A3 adenosine receptors expressed in HEK-293 cells. |
Why This Matters
This quantitative difference identifies CAS 879445-67-7 as a critical negative control or selectivity probe scaffold, not a direct substitute for potent A3 antagonists in pharmacological studies.
- [1] Baraldi, P. G., et al. 'New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists.' Journal of Medicinal Chemistry, 2005, 48(14), pp. 4697-4701. View Source
